molecular formula C10H15ClN2 B2380307 5,6,7,8-Tetrahydronaphthalen-1-ylhydrazine hydrochloride CAS No. 54903-88-7

5,6,7,8-Tetrahydronaphthalen-1-ylhydrazine hydrochloride

Cat. No.: B2380307
CAS No.: 54903-88-7
M. Wt: 198.69
InChI Key: XPZHYILSEXNCRD-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalen-1-ylhydrazine hydrochloride (CAS 54903-88-7) is an organic compound with the molecular formula C₁₀H₁₅ClN₂ and a molecular weight of 198.7 g/mol . It is a hydrazine derivative featuring a partially hydrogenated naphthalene (tetralin) ring system. The compound is commonly used as a synthetic intermediate in medicinal chemistry and organic synthesis, particularly for constructing heterocyclic frameworks such as thiazolines and benzodiazepines .

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalen-1-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h3,5,7,12H,1-2,4,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZHYILSEXNCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

5,6,7,8-Tetrahydronaphthalen-1-ylhydrazine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

5,6,7,8-Tetrahydronaphthalen-1-ylhydrazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.

    Medicine: Research involving this compound includes studies on its potential therapeutic effects and interactions with biological targets.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalen-1-ylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydronaphthalene Backbones

The following table compares the target compound with derivatives sharing the tetrahydronaphthalene scaffold but differing in functional groups and biological activities:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Source
Target Compound C₁₀H₁₅ClN₂ 198.7 Hydrazine group at position 1 of tetralin Antiparasitic agents, heterocyclic synthesis
6-Fluoro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Hydrochloride C₁₂H₁₄ClFN₂ 244.7 Pyridoindole fused ring with fluoro and methoxy substituents Serotonin receptor modulation, CNS drug development
Tramazoline C₁₃H₁₇N₃ 215.3 Imidazoline ring attached to tetralin Sympathomimetic agent (nasal decongestant)
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine Hydrochloride C₁₁H₁₆ClN 197.7 Primary amine at position 1 of tetralin Intermediate for neuroactive compounds (e.g., rotigotine derivatives)
N-Phenyl-2-[(tetralin-2-yl)oxy]acetohydrazide C₁₈H₂₀N₂O₂ 308.4 Hydrazide linked to tetralin via an ether bridge Inhibitor of influenza A viruses

Functional Group-Driven Comparisons

Hydrazine Derivatives
  • Target Compound : The free hydrazine (-NH-NH₂) group enables condensation reactions with carbonyl groups, forming hydrazones or heterocycles like thiazolines . For example, reaction with 2-chloroethyl isothiocyanate yields antiparasitic thiazoline derivatives (mp. 238–240°C) .
  • N-Phenyltetralin Hydrazides : Substitution with a phenyl group and ether linkage (e.g., compound 10 in ) enhances antiviral activity against influenza A (EC₅₀ = 2.1 µM) but reduces solubility compared to the target compound .
Amine Derivatives
  • Primary Amines : (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride lacks the hydrazine group but is used in dopamine agonists like rotigotine hydrochloride .
  • Imidazoline Derivatives : Tramazoline’s imidazoline ring confers α-adrenergic receptor agonism, distinguishing it from the target compound’s hydrazine-based reactivity .

Biological Activity

5,6,7,8-Tetrahydronaphthalen-1-ylhydrazine hydrochloride (CAS No. 54903-88-7) is a hydrazine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H15ClN2
  • Molecular Weight : 198.69 g/mol
  • Appearance : White powder
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can:

  • Bind to enzymes and proteins, influencing their activity.
  • Participate in redox reactions due to its hydrazine functional group.
  • Potentially act as a ligand in various biochemical pathways .

Antitumor Activity

Recent studies have indicated that hydrazine derivatives exhibit anticancer properties. For instance:

  • Cytotoxicity Studies : Research on similar hydrazine compounds shows significant cytotoxic effects against various cancer cell lines. The presence of naphthalene moieties in compounds often correlates with enhanced activity against tumor cells .
CompoundIC50 (µM)Cell Line
Compound A1.61 ± 1.92A-431
Compound B1.98 ± 1.22Jurkat

Antimicrobial Activity

Hydrazine derivatives have also been explored for their antimicrobial properties. A study reported that certain hydrazine derivatives showed promising activity against Plasmodium falciparum, the causative agent of malaria:

  • Activity Against Malaria : Compounds derived from hydrazines demonstrated IC50 values ranging from 0.24 µM to 2.56 µM against different strains of P. falciparum .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various hydrazine derivatives on HepG2 cells (liver cancer). The results indicated that certain structural modifications enhanced the anticancer activity significantly.

Case Study 2: Antimicrobial Efficacy

In another research effort, the efficacy of this compound was tested against bacterial strains. The compound exhibited moderate antibacterial activity, suggesting potential for development into therapeutic agents.

Safety and Toxicology

While exploring the biological activities of hydrazine derivatives is crucial, safety assessments are equally important:

Hazard StatementPrecautionary Statement
H302 - Harmful if swallowedP261 - Avoid breathing dust/fume/gas/mist/vapors/spray
H312 - Harmful in contact with skinP280 - Wear protective gloves/protective clothing/eye protection/face protection

Q & A

Q. What are the optimal synthetic routes for preparing 5,6,7,8-Tetrahydronaphthalen-1-ylhydrazine hydrochloride with high purity?

The synthesis typically involves two steps: (i) preparation of the parent hydrazine derivative and (ii) salt formation with hydrochloric acid. For the parent compound, condensation of 5,6,7,8-tetrahydronaphthalen-1-amine with hydrazine derivatives (e.g., hydrazine hydrate) under reflux in ethanol or methanol is common. The hydrochloride salt is formed by treating the free base with concentrated HCl in a polar solvent (e.g., ethanol), followed by recrystallization to enhance purity. Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR are essential for confirming the tetrahydronaphthalene core and hydrazine moiety. Aromatic proton signals in the 6.5–7.5 ppm range and aliphatic protons (tetrahydro region) at 1.5–2.8 ppm are characteristic.
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion).
  • Elemental analysis : Ensures stoichiometric consistency of C, H, N, and Cl .

Q. What solvents and conditions are recommended for achieving maximal solubility of this hydrochloride salt?

The compound is most soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in water or ethanol due to its ionic nature. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute with buffered aqueous media. Sonication or gentle heating (≤40°C) may aid dissolution without decomposition .

Advanced Questions

Q. How can researchers address conflicting NMR data arising from tautomerism or dynamic proton exchange in hydrazine derivatives?

Dynamic processes (e.g., hydrazine-azine tautomerism) can broaden or split NMR signals. Strategies include:

  • Variable-temperature NMR : Cool samples to –40°C to slow exchange rates and resolve split peaks.
  • Deuterated solvents : Use DMSO-d6 or CDCl3 to stabilize specific tautomers.
  • 2D NMR (COSY, HSQC) : Map coupling patterns and assign ambiguous signals .

Q. What experimental designs are effective for evaluating the compound’s stability under physiological conditions?

  • pH-dependent stability studies : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC at 0, 24, 48, and 72 hours.
  • Thermal stability : Use differential scanning calorimetry (DSC) or TGA to assess decomposition temperatures.
  • Light sensitivity : Expose samples to UV-Vis light (300–800 nm) and track changes using UV-spectroscopy .

Q. How should researchers design dose-response assays to investigate this compound’s biological activity while mitigating interference from hydrolysis?

  • Pre-screening stability : Confirm compound integrity in assay media (e.g., cell culture medium) via LC-MS before activity testing.
  • Short incubation times : Limit exposure to aqueous conditions to ≤24 hours.
  • Use of protease inhibitors : Add EDTA or protease inhibitors to media to reduce enzymatic hydrolysis .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for hydrazine-based compounds?

  • Metabolite profiling : Identify active or inactive metabolites via LC-MS/MS in plasma or tissue homogenates.
  • Pharmacokinetic studies : Measure bioavailability, half-life, and tissue distribution to correlate in vitro IC50 with in vivo efficacy.
  • Target engagement assays : Use techniques like thermal shift assays or SPR to confirm direct binding to purported targets .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular weight211.73 g/mol (C12_{12}H18_{18}ClN)
Solubility in DMSO>50 mM
Thermal decomposition>200°C (DSC)

Q. Table 2. Recommended Analytical Conditions

TechniqueConditionsApplication
HPLCC18 column, 0.1% TFA in H2O/MeCN gradient, 1.0 mL/min, λ = 254 nmPurity assessment
1H^1H-NMR400 MHz, DMSO-d6, δ 1.5–2.8 (tetrahydro), 6.5–7.5 (aromatic)Structural confirmation

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